2-Fluoro-4-methoxy-3-(2-methylpropoxy)phenol
Overview
Description
2-Fluoro-4-methoxy-3-(2-methylpropoxy)phenol is a chemical compound with the molecular formula C11H15FO3 and a molecular weight of 214.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a 2-methylpropoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Chemical Reactions Analysis
2-Fluoro-4-methoxy-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-methoxy-3-(2-methylpropoxy)phenol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-3-(2-methylpropoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and other substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
2-Fluoro-4-methoxy-3-(2-methylpropoxy)phenol can be compared with other similar compounds, such as:
2-Fluoro-4-methoxyphenol: Lacks the 2-methylpropoxy group, which may affect its reactivity and applications.
4-Methoxy-3-(2-methylpropoxy)phenol: Lacks the fluorine atom, which can influence its chemical properties and biological activities.
2-Fluoro-3-(2-methylpropoxy)phenol: Lacks the methoxy group, which can alter its interactions and applications.
The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-methoxy-3-(2-methylpropoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3/c1-7(2)6-15-11-9(14-3)5-4-8(13)10(11)12/h4-5,7,13H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMQOTNYJDFNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244930 | |
Record name | Phenol, 2-fluoro-4-methoxy-3-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881288-39-6 | |
Record name | Phenol, 2-fluoro-4-methoxy-3-(2-methylpropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881288-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-fluoro-4-methoxy-3-(2-methylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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